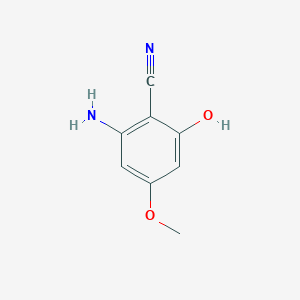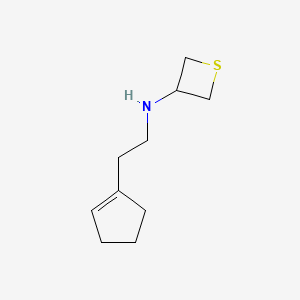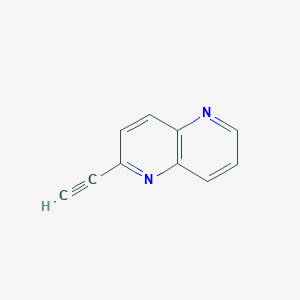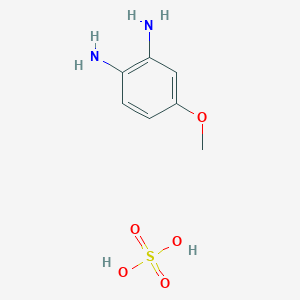
3,4-Diaminoanisole sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzene-1,2-diamine sulfate: is an organic compound with the molecular formula C7H10N2O. It is a derivative of benzene, featuring two amino groups (-NH2) and a methoxy group (-OCH3) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxybenzene-1,2-diamine sulfate can be synthesized through the reduction of 3-nitro-4-methoxyaniline using iron powder in the presence of acetic acid. The reaction involves the following steps :
- Dissolve 3-nitro-4-methoxyaniline in acetic acid.
- Add iron powder to the solution and stir for 0.5 hours.
- Heat the mixture to 60°C and maintain the temperature until the reaction is complete, indicated by the disappearance of the yellow color of the nitro compound.
- Filter the mixture to remove the iron residues and isolate the product.
Industrial Production Methods
In industrial settings, the synthesis of 4-methoxybenzene-1,2-diamine sulfate may involve more efficient catalytic hydrogenation processes to reduce the nitro group to an amino group. This method ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzene-1,2-diamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be further reduced to form more reduced amines.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: More reduced amines.
Substitution: Acylated or alkylated derivatives of the original compound.
Scientific Research Applications
4-Methoxybenzene-1,2-diamine sulfate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxybenzene-1,2-diamine sulfate involves its ability to undergo various chemical transformations. The amino groups can participate in nucleophilic substitution reactions, while the methoxy group can influence the electronic properties of the benzene ring, making it more reactive towards electrophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzene-1,3-diamine sulfate: Similar structure but with amino groups at different positions.
4-Methoxybenzene-1,2-diamine hydrochloride: Similar compound with a different counterion (hydrochloride instead of sulfate).
Uniqueness
4-Methoxybenzene-1,2-diamine sulfate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers and other related compounds. The presence of both amino and methoxy groups allows for versatile chemical transformations and applications in various fields.
Properties
CAS No. |
1084893-44-6 |
|---|---|
Molecular Formula |
C7H12N2O5S |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
4-methoxybenzene-1,2-diamine;sulfuric acid |
InChI |
InChI=1S/C7H10N2O.H2O4S/c1-10-5-2-3-6(8)7(9)4-5;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) |
InChI Key |
IFRRTEATDMUHHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)
![N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)

![2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15222787.png)
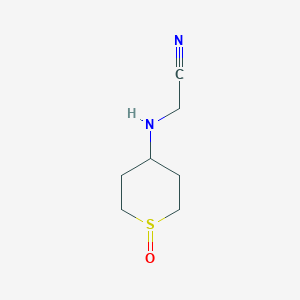
![Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15222793.png)
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)
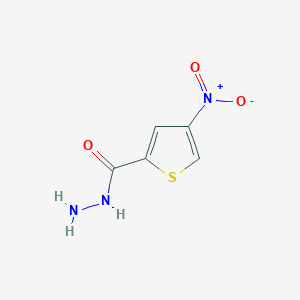
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15222822.png)
![tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)
